N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-(2-NITROPHENYL)ACETAMIDE
Description
N-{4-[(4-Methylpiperidino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide is a sulfonamide-based acetamide derivative characterized by a phenylacetamide core substituted with a 4-methylpiperidine-sulfonyl group at the para position and a 2-nitrophenyl moiety at the acetamide side chain. Its synthesis likely involves sequential sulfonylation of the phenyl ring with 4-methylpiperidine, followed by acetylation with 2-nitrophenylacetic acid derivatives .
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15-10-12-22(13-11-15)29(27,28)18-8-6-17(7-9-18)21-20(24)14-16-4-2-3-5-19(16)23(25)26/h2-9,15H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXKYYLAIPVWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-(2-NITROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and nitration. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-(2-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-(2-NITROPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the nitrophenyl group can participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) :
- Structural Differences : Replaces the 4-methylpiperidine group with a 4-methylpiperazine ring.
- Pharmacological Activity : Exhibits analgesic activity comparable to paracetamol (). Piperazine’s flexibility and basicity may enhance receptor interactions but reduce metabolic stability compared to the target compound’s piperidine group.
- Key Data :
| Parameter | Target Compound | Compound 35 |
|---|---|---|
| Sulfonamide Substituent | 4-Methylpiperidine | 4-Methylpiperazine |
| Analgesic Activity | Not reported | Strong (vs. paracetamol) |
| Metabolic Stability | Likely higher | Moderate |
Compound 36 (N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide) :
- Structural Differences : Uses diethylamine instead of heterocyclic amines.
- Pharmacological Activity: Shows anti-hypernociceptive effects in inflammatory pain models (). The lack of a rigid heterocycle may reduce target specificity compared to the target compound.
Nitrophenyl-Containing Analogues
N-[4-(sec-butyl)phenyl]-2-[4-(4-nitrophenyl)piperazino]acetamide (CAS 882080-97-9):
- Structural Differences: Incorporates a 4-nitrophenyl-piperazino group and a sec-butyl substituent.
- Key Data :
| Parameter | Target Compound | CAS 882080-97-9 |
|---|---|---|
| Nitro Group Position | 2-Nitrophenyl | 4-Nitrophenyl |
| Substituent Bulk | 4-Methylpiperidine | sec-Butyl |
| Molecular Weight | ~430 g/mol* | 396.48 g/mol |
*Estimated based on structural similarity.
Heterocyclic Sulfonamide Derivatives
2-(4-chloro-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide (CAS 650614-70-3):
- Structural Differences: Replaces the nitro group with a thiazole ring and adds a chloro-methylphenoxy moiety.
- Key Data :
| Parameter | Target Compound | CAS 650614-70-3 |
|---|---|---|
| Heterocycle | None | Thiazole |
| Solubility | Lower (nitro) | Moderate |
| Molecular Weight | ~430 g/mol* | 437.92 g/mol |
- Implications : The thiazole group introduces hydrogen-bonding capacity, which may improve solubility but reduce lipophilicity compared to the nitro-substituted target compound .
Piperidine vs. Piperazine Derivatives
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37, ) :
- Structural Differences : Piperazine replaces 4-methylpiperidine.
- Pharmacological Activity: Anti-hypernociceptive activity linked to inflammatory pain.
- Key Comparison :
| Parameter | Target Compound | Compound 37 |
|---|---|---|
| Ring Size | 6-membered | 6-membered |
| Nitrogen Basicity | Lower (tertiary amine) | Higher (secondary amine) |
| Conformational Flexibility | Less flexible | More flexible |
Biological Activity
N-{4-[(4-Methylpiperidino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group, a nitrophenyl moiety, and a piperidine ring. Its molecular formula is , with a molecular weight of approximately 378.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, impacting metabolic pathways.
- Antimicrobial Activity : The nitrophenyl component is often associated with antibacterial properties, potentially disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| N-(4-sulfonamidophenyl)-2-nitrophenylacetamide | Escherichia coli | 32 µg/mL |
Anti-inflammatory Activity
Research has demonstrated that similar compounds can reduce inflammation in models of arthritis and colitis. The anti-inflammatory effect is often measured by the reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
-
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against resistant strains, suggesting its potential as a lead compound for antibiotic development. -
Case Study: Anti-inflammatory Properties
In an animal model of induced arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
